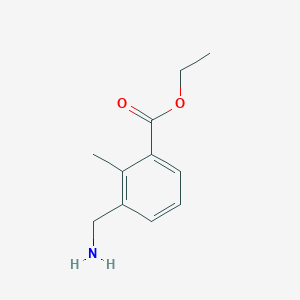
Ethyl 3-(aminomethyl)-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(aminomethyl)-2-methylbenzoate is an organic compound with a complex structure that includes an ester functional group, an aminomethyl group, and a methyl-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(aminomethyl)-2-methylbenzoate typically involves the esterification of 3-(aminomethyl)-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Ethyl 3-(aminomethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(aminomethyl)-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release the active form of the compound.
Similar Compounds:
Ethyl 3-(aminomethyl)benzoate: Lacks the methyl group on the benzene ring, which may affect its reactivity and interactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its physical properties and reactivity.
Ethyl 2-(aminomethyl)-3-methylbenzoate: Positional isomer with the aminomethyl and methyl groups in different positions, affecting its chemical behavior.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both an aminomethyl group and an ester group provides versatility in its applications and potential for further functionalization.
Propriétés
| 75985-08-9 | |
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
ethyl 3-(aminomethyl)-2-methylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-5-9(7-12)8(10)2/h4-6H,3,7,12H2,1-2H3 |
Clé InChI |
GDHODMFEJVBHFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[tetrakis(decyl)phosphanium] sulfate](/img/no-structure.png)
![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
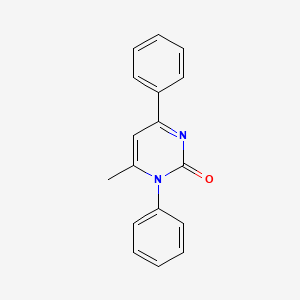
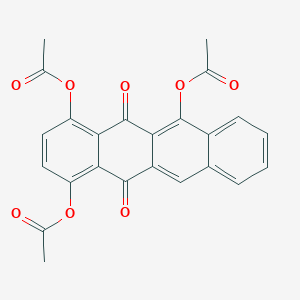

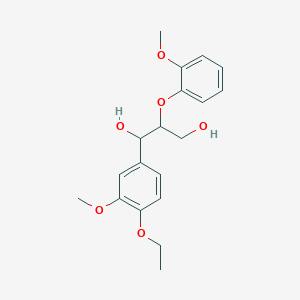
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
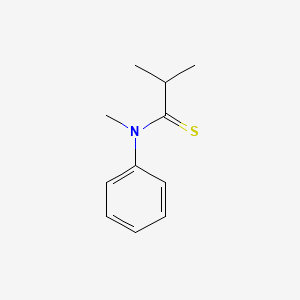
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)

